Molecular Weight and Lipophilicity vs. Des-Methyl Analog
6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol (MW 163.22 g/mol) possesses a 6-methyl substituent that increases molecular weight by +14.03 g/mol compared to the des-methyl analog 5,6,7,8-tetrahydroquinolin-3-ol (MW 149.19 g/mol) . This methyl group elevates calculated logP by approximately +0.5 log units, enhancing membrane permeability potential . The difference in lipophilicity can significantly affect pharmacokinetic parameters such as volume of distribution and CNS penetration when these scaffolds are elaborated into lead compounds.
| Evidence Dimension | Molecular weight and predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW 163.22 g/mol; predicted clogP ~1.9-2.5 (estimated from fragment-based calculation, ChemAxon) |
| Comparator Or Baseline | 5,6,7,8-Tetrahydroquinolin-3-ol: MW 149.19 g/mol; predicted clogP ~1.4-1.8 (estimated) |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔclogP ≈ +0.5 to +0.7 log units |
| Conditions | Computational prediction based on fragment/additive methods; experimental logP not reported in literature for either compound |
Why This Matters
The 6-methyl group provides a quantifiable increase in lipophilicity that can be exploited for tuning CNS penetration or membrane partitioning in lead optimization, differentiating this scaffold from the des-methyl analog for programs requiring higher logD.
